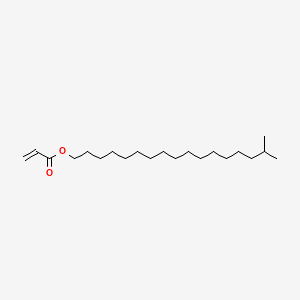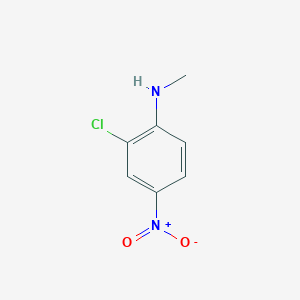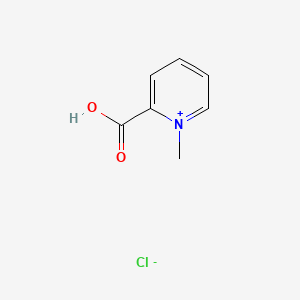
(R)-2-(4-羟基苯氧基)丙酸乙酯
概述
描述
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound with the molecular formula C11H14O4. It is a derivative of propanoic acid and is known for its specific stereochemistry, which gives it unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
科学研究应用
Chemistry: In chemistry, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral chemistry research.
Biology: The compound has applications in biological studies, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural similarity to natural substrates allows it to be used as a probe in biochemical assays.
Medicine: In the medical field, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting inflammatory and oxidative stress-related conditions.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and fragrances. Its versatility and reactivity make it a valuable building block in the synthesis of various commercial products.
作用机制
Target of Action
The primary target of the compound ®-Ethyl 2-(4-hydroxyphenoxy)propanoate, also known as Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate, is the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position . This compound is facilitated by microorganisms with hydroxylases .
Mode of Action
The mode of action of Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate involves the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position . This process is facilitated by microorganisms with hydroxylases .
Biochemical Pathways
The biochemical pathway affected by ®-Ethyl 2-(4-hydroxyphenoxy)propanoate involves the biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . The compound is biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position .
Pharmacokinetics
The compound’s biosynthesis is facilitated by microorganisms with hydroxylases , suggesting that it may be metabolized by similar organisms
Result of Action
The result of the action of ®-Ethyl 2-(4-hydroxyphenoxy)propanoate is the production of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . This compound is biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position .
Action Environment
The action environment of Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate is within microorganisms that possess hydroxylases . These microorganisms facilitate the compound’s biosynthesis through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position Environmental factors that influence the action, efficacy, and stability of this compound could include the presence and activity of these microorganisms, as well as conditions that affect their growth and metabolism
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate involves large-scale esterification reactions using advanced chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides can be used in substitution reactions, often requiring a strong base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: (R)-2-(4-hydroxyphenoxy)propanol.
Substitution: Various substituted phenols or ethers.
相似化合物的比较
Ethyl 2-(4-hydroxyphenoxy)propanoate (S-enantiomer): The S-enantiomer of the compound has similar chemical properties but different biological activity due to its opposite stereochemistry.
2-(4-Hydroxyphenoxy)propanoic acid: The parent acid without the ethyl ester group, which has different reactivity and solubility properties.
Other phenolic esters: Compounds with similar structures but different substituents on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. This enantiomerically pure form is particularly valuable in asymmetric synthesis and chiral applications, where the stereochemistry plays a crucial role in the desired outcome.
属性
IUPAC Name |
ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSHPJWNMPBPE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509381 | |
| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71301-98-9 | |
| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71301-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071301989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-hydroxyphenoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate in chemical synthesis?
A1: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate serves as a crucial chiral intermediate in the synthesis of Cyhalofop-butyl [, ]. This compound is not the final product itself but plays a vital role in achieving the desired stereochemistry and functionality in the final herbicide molecule.
Q2: How is (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate synthesized, and what are the key improvements achieved in recent research?
A2: The synthesis starts from either D-lactic acid [] or (S)-methyl lactate []. Both routes involve esterification followed by reaction with p-toluenesulfonyl chloride to yield a key intermediate. This intermediate then undergoes a condensation reaction with hydroquinone to produce (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. Researchers have focused on optimizing this synthesis, particularly the condensation step. By refining reagents, raw materials, and procedures, the yield has been significantly increased from 76% to 92% with a GC purity reaching 96% []. This improved process offers advantages like readily available materials, mild reaction conditions, and reduced environmental impact, making it suitable for large-scale production.
Q3: How is the structure of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate confirmed?
A3: The synthesized (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is characterized using various spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) are employed to confirm the structure of the compound []. This ensures the correct connectivity and arrangement of atoms within the molecule. Additionally, Gas Chromatography (GC) is utilized to assess the purity of the synthesized compound, confirming its suitability for further synthetic steps [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)



